molecular formula C8H11BrOSi B3247948 (4-Bromophenyl)(dimethyl)silanol CAS No. 18246-02-1

(4-Bromophenyl)(dimethyl)silanol

Cat. No.: B3247948
CAS No.: 18246-02-1
M. Wt: 231.16 g/mol
InChI Key: FSWBWPVZJWOBBX-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound characterized by a dimethylsilanol group attached to a 4-bromophenyl substituent. Its structure, (4-BrC₆H₄)Si(CH₃)₂OH, combines the electron-withdrawing bromine atom with a reactive silanol (-SiOH) group. The bromophenyl group enhances stability and directs reactivity in aromatic substitution reactions, while the silanol group enables hydrogen bonding and coordination chemistry .

Properties

IUPAC Name

(4-bromophenyl)-hydroxy-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrOSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWBWPVZJWOBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30775517
Record name (4-Bromophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18246-02-1
Record name (4-Bromophenyl)(dimethyl)silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30775517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)(dimethyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of (4-bromophenyl)dimethylchlorosilane. The reaction typically proceeds as follows: [ \text{(4-Bromophenyl)dimethylchlorosilane} + \text{H}_2\text{O} \rightarrow \text{this compound} + \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled conditions to ensure complete hydrolysis and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrolysis processes using specialized equipment to handle the reactants and products efficiently. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(dimethyl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form silanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Silanones and other oxidized silicon compounds.

    Reduction: (4-Phenyl)(dimethyl)silanol.

    Substitution: Various substituted phenylsilanols depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(dimethyl)silanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty silicones and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (4-Bromophenyl)(dimethyl)silanol exerts its effects depends on the specific reaction or application. In general, the silicon atom can form strong bonds with oxygen, carbon, and other elements, allowing for diverse chemical transformations. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between (4-Bromophenyl)(dimethyl)silanol and analogous compounds:

Compound Name Structure Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound (4-BrC₆H₄)Si(CH₃)₂OH ~246.1 Silanol, Bromophenyl Moderate reactivity in cross-coupling; requires optimized conditions
Dimethyl(4-trifluorotolyl)silanol (CF₃C₆H₄)Si(CH₃)₂OH ~250.1 Silanol, Trifluoromethyl Low yield (54%) in cross-coupling due to electron-withdrawing CF₃ group
Bis(4-bromophenyl)dimethylsilane (4-BrC₆H₄)₂Si(CH₃)₂ ~373.9 Silane, Bromophenyl High reactivity as a silanizing agent; lacks hydroxyl group
N-Boc-dimethyl(2-indolyl)silanol Indole-Si(CH₃)₂OH (Boc) ~307.2 Silanol, Indole High reactivity with aryl iodides; sensitive to electron-deficient substrates
(4-Bromophenyl)trimethylsilane (4-BrC₆H₄)Si(CH₃)₃ ~229.1 Silane, Bromophenyl Non-hazardous; used in research applications

Reactivity in Cross-Coupling Reactions

  • Arylsilanolates vs. Alkenyl/Alkynyl Silanolates: Arylsilanolates, including this compound derivatives, exhibit lower reactivity compared to alkenyl or alkynyl silanolates. For example, dimethyl(4-trifluorotolyl)silanol showed poor selectivity (54% yield) when coupled with 4-bromoanisole, likely due to steric and electronic effects of the CF₃ group .
  • Optimization Requirements: Successful cross-coupling of this compound analogs often requires bases like Cs₂CO₃, hydrated conditions (3.0 equiv H₂O), and ligands (e.g., dppb) to suppress homocoupling .
  • Heterocyclic Silanolates: N-Boc-dimethyl(2-indolyl)silanol demonstrates high reactivity with aryl iodides but forms byproducts with electron-deficient substrates. This contrasts with bromophenyl silanols, where electron-withdrawing substituents may necessitate tailored conditions .

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., Br, CF₃) on the aryl ring reduce cross-coupling efficiency unless reaction conditions are optimized (e.g., hydrated Cs₂CO₃) .
  • Silanol vs. Silane: The hydroxyl group in silanols enhances catalytic interactions but may complicate storage and handling. Silanes like bis(4-bromophenyl)dimethylsilane offer greater stability for silanization .
  • Heterocyclic vs. Aromatic Silanols: Indole-derived silanols exhibit broader substrate scope in cross-coupling but are prone to side reactions, unlike bromophenyl silanols, which show predictable regioselectivity .

Biological Activity

(4-Bromophenyl)(dimethyl)silanol is an organosilicon compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

This compound consists of a bromophenyl group attached to a dimethylsilanol moiety. The general structure can be represented as follows:

C6H4Br Si CH3 2 OH\text{C}_6\text{H}_4\text{Br}\text{ Si CH}_3\text{ }_2\text{ OH}

This structure contributes to its unique chemical properties, which may influence its biological activities.

Biological Activity Overview

Research indicates that silanol compounds, including this compound, exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Anticancer Activity

One of the significant areas of interest is the anticancer potential of silanol derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases (G1 or G2/M) .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis induction
Related compoundMDA-MB-23112.15Cell cycle arrest

Antimicrobial Activity

Silanols have also been studied for their antimicrobial properties. Research indicates that some silanol derivatives possess significant bactericidal activity against a range of pathogens. For example, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study investigated the effects of silanol derivatives on MCF-7 cells, revealing that these compounds could induce apoptosis and inhibit cell proliferation effectively.
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of silanol compounds, demonstrating their effectiveness against various bacterial strains.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with cellular targets. For instance, molecular docking studies suggest that silanol groups can enhance binding affinity to specific proteins involved in signaling pathways related to cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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